molecular formula C18H21N5O3 B3016793 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234952-30-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B3016793
CAS No.: 1234952-30-7
M. Wt: 355.398
InChI Key: NUCWPYZHYXVWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound featuring a benzodioxole group connected via a urea linker to a piperidine ring which is substituted with a pyrimidine heterocycle. This structure class is of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors . Urea derivatives are frequently explored for their ability to act as enzyme inhibitors and for their potential anti-angiogenic and cytotoxic activities in biochemical assays . The compound's molecular framework is similar to that found in several established pharmaceutical agents, making it a valuable scaffold for designing new bioactive molecules. The piperidine and pyrimidine motifs are common pharmacophores that contribute to binding with various biological targets, including protein kinases . This product is intended for research purposes only, specifically for in vitro laboratory studies, and is not for diagnostic or therapeutic use. Researchers can employ this compound in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or as a reference standard in analytical studies.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c24-18(22-14-2-3-15-16(10-14)26-12-25-15)21-11-13-4-8-23(9-5-13)17-19-6-1-7-20-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCWPYZHYXVWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidinyl-Piperidine Intermediate: This involves the reaction of pyrimidine with piperidine under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the pyrimidinyl-piperidine intermediate using urea as a coupling agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidine moieties, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Pyrimidin-2-yl vs. Other Heterocycles

  • The pyrimidin-2-yl group in the target compound (vs. phenoxyacetyl or tetrahydrofuran in analogs) likely enhances binding to kinase ATP pockets via π-π interactions and hydrogen bonding with backbone residues .
  • In contrast, the pyrrolidinone group in introduces a ketone oxygen, which could interact with polar residues in enzymes or receptors.

Piperidine vs. Piperazine Cores

  • A related compound, 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine (), replaces piperidine with piperazine.

Impact of Substituents on Metabolic Stability

  • The benzodioxole moiety (common across all compounds) is known to resist oxidative metabolism, extending half-life .
  • The tetrahydro-2H-pyran group in may confer resistance to cytochrome P450-mediated degradation compared to pyrimidine-containing analogs.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyrimidinyl-piperidine unit, suggest diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound's structure comprises:

  • Benzo[d][1,3]dioxole : A bicyclic structure that enhances lipophilicity and potential interactions with biological targets.
  • Pyrimidinyl-piperidine moiety : Contributes to its ability to interact with various receptors and enzymes.

Preliminary studies indicate that the compound may function as an inhibitor or modulator of specific enzymes or receptors. The interactions likely influence various cellular pathways, making it a candidate for drug development aimed at treating diseases such as cancer and neurodegenerative disorders.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

1. Enzyme Inhibition

Initial findings suggest that this compound may inhibit specific enzymes critical for various biological processes. For example, molecular docking studies have indicated potential binding affinities to enzymes involved in metabolic pathways.

2. Binding Affinity Studies

Molecular docking simulations have been employed to study the binding interactions of this compound with target proteins. These studies reveal insights into the pharmacodynamics and pharmacokinetics of the compound, showcasing its potential as a therapeutic agent.

3. Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activity of structurally similar compounds. For instance:

Compound NameIC50 (µM)Target EnzymeNotes
Compound A0.009MAO-BHighly potent inhibitor
Compound B0.0021MAO-BMost potent in series
Compound C0.029MAO-ASignificant inhibitory activity

These results underline the importance of structure–activity relationship (SAR) studies in identifying effective modifications that enhance biological activity.

Therapeutic Applications

The unique structural combination of this compound suggests several therapeutic applications:

  • Cancer Treatment : Studies indicate potential efficacy in targeting cancer cell growth through enzyme modulation.
  • Neurological Disorders : Its interaction with monoamine oxidase (MAO) suggests possible applications in treating conditions like Parkinson's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.